molecular formula C21H41NO2 B1664824 9-Octadecenamide, N-((1R)-2-hydroxy-1-methylethyl)-, (9Z)- CAS No. 213182-22-0

9-Octadecenamide, N-((1R)-2-hydroxy-1-methylethyl)-, (9Z)-

Cat. No. B1664824
M. Wt: 339.6 g/mol
InChI Key: IPVYNYWIRWMRHH-JPMGXVIASA-N
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Description

“9-Octadecenamide, N-((1R)-2-hydroxy-1-methylethyl)-, (9Z)-” is a chemical compound with the molecular formula C18H35NO . It is also known by other names such as Oleic acid amide, (Z)-9-Octadecenamide, cis-9-Octadecenamide, Diamid O, Amide O, and (9Z)-9-Octadecenamide .


Molecular Structure Analysis

The molecular structure of “9-Octadecenamide, N-((1R)-2-hydroxy-1-methylethyl)-, (9Z)-” consists of 18 carbon atoms, 35 hydrogen atoms, and 1 nitrogen atom . The average mass of the molecule is 281.477 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “9-Octadecenamide, N-((1R)-2-hydroxy-1-methylethyl)-, (9Z)-” include a molecular weight of 281.477 Da . Other properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, hydrogen bond acceptors and donors, freely rotating bonds, and polar surface area are not specified in the search results.

Scientific Research Applications

Oleamide's Role in Sleep and Biological Signaling

  • Oleamide, a naturally occurring brain constituent, accumulates under conditions of sleep deprivation and disappears during sleep recovery. It induces sleep in a structurally specific manner and is rapidly degraded by oleamide hydrolase to oleic acid. Its function as a signaling molecule is influenced by the alkane chain length, position, stereochemistry, and degree of unsaturation (Patterson et al., 1996).

Anti-Aging Activity in Maca Extract

  • A study identified anti-aging substances in Maca supercritical extract, including n-benzyl-(9Z)-octadecenamide. These compounds significantly extended the replicative lifespan of a yeast strain, suggesting potential anti-aging properties (程丽红 et al., 2017).

Analysis in Maca Samples

  • Macamides, a distinct class of secondary metabolites found only in Maca, include n-benzyl-(9Z)-octadecenamide. These macamides have been quantified in plant material, with their amounts varying significantly (McCollom et al., 2005).

Biochemical Synthesis and Applications

  • Research on the synthesis and properties of fatty (co)polyamides for potential UV powder coating applications includes work with (9Z)-octadecene-1,12-diamine. These polymers, with their unique properties, have potential for use in bio-based UV powder coatings (Rejaibi et al., 2015).
  • A study on the performance of oleic acid and soybean oil in encapsulating a highly hydrophobic molecule, such as ceramide-like molecule (9Z)-N-(1,3-dihydroxyoctadecan-2-yl)octadec-9-enamide, investigated their effectiveness in oil-in-water microemulsions. This research is crucial for enhancing the bioavailability of such molecules in cosmetic and pharmaceutical formulations (Fernández-Peña et al., 2021).

Oleamide in Neuroinflammation and Neurochemical Processes

  • Oleamide has been shown to suppress lipopolysaccharide-induced expression of proinflammatory mediators in microglial cells, highlighting its potential anti-inflammatory properties (Oh et al., 2010).
  • It's also involved in the mechanisms underlying sleep, thermoregulation, and antinociception, with studies suggesting a biochemical pathway for its synthesis in vivo, potentially mediated by cytochrome c (Driscoll et al., 2007).

properties

IUPAC Name

(Z)-N-[(2R)-1-hydroxypropan-2-yl]octadec-9-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)22-20(2)19-23/h10-11,20,23H,3-9,12-19H2,1-2H3,(H,22,24)/b11-10-/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVYNYWIRWMRHH-JPMGXVIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@H](C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H41NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501016487
Record name AM-3102
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Octadecenamide, N-((1R)-2-hydroxy-1-methylethyl)-, (9Z)-

CAS RN

213182-22-0
Record name AM-3102
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213182220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AM-3102
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AM-3102
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NC1RMG3CPX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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